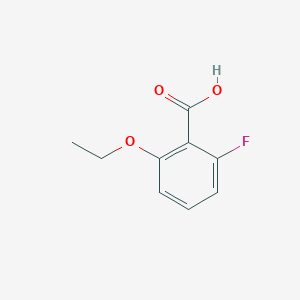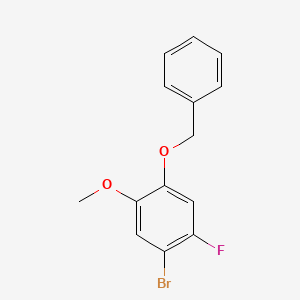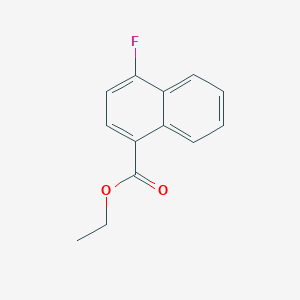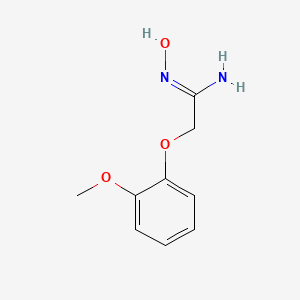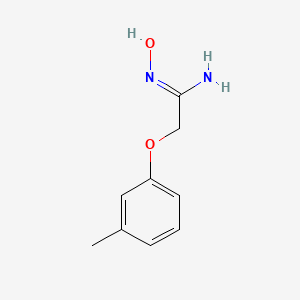![molecular formula C47H56Si B6332790 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane CAS No. 888227-50-7](/img/structure/B6332790.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is a synthetic compound with the molecular formula C47H56Si and a molecular weight of 649.0 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical, chemical, and biological properties.
Preparation Methods
The synthesis of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane involves several steps. One common method includes the reaction of 4-tert-butylphenylmagnesium bromide with cyclohexylmethylsilane under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the tert-butyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: Research has explored its potential as a stabilizing agent for certain biological molecules.
Medicine: While not used therapeutically, it is studied for its potential interactions with biological systems.
Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane exerts its effects involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds . The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane can be compared with similar compounds such as:
Bis(4-tert-butylphenyl)amine: This compound has similar structural features but different reactivity and applications.
4,4’-Di-tert-butylbiphenyl: Another structurally related compound used in different chemical processes.
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its use as an antioxidant in polymers.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-cyclohexyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56Si/c1-31-29-42-38(33-21-25-35(26-22-33)46(3,4)5)17-13-19-40(42)44(31)48(9,37-15-11-10-12-16-37)45-32(2)30-43-39(18-14-20-41(43)45)34-23-27-36(28-24-34)47(6,7)8/h13-14,17-30,37,44-45H,10-12,15-16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYRADGERDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C3CCCCC3)C4C(=CC5=C(C=CC=C45)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
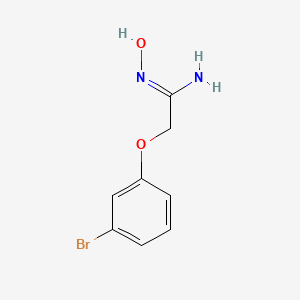


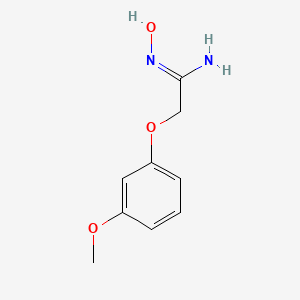
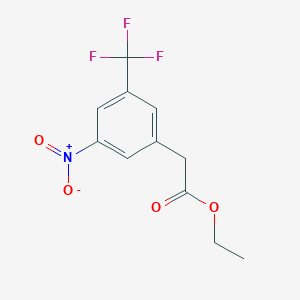
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
